molecular formula C8H4ClF3O2 B13689668 2-(Difluoromethoxy)-6-fluorobenzoyl chloride

2-(Difluoromethoxy)-6-fluorobenzoyl chloride

Cat. No.: B13689668
M. Wt: 224.56 g/mol
InChI Key: DUINTBJDHPEISI-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-fluorobenzoyl chloride is an organic compound with the molecular formula C8H4ClF3O2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with difluoromethoxy and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,6-difluorobenzoyl chloride with difluoromethyl ether in the presence of a suitable catalyst under controlled conditions . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture-sensitive reactions.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-6-fluorobenzoyl chloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The conditions often involve controlled temperatures, inert atmospheres, and anhydrous solvents to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-fluorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The difluoromethoxy and fluorine groups influence the electronic properties of the benzoyl chloride, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-6-fluorobenzoyl chloride is unique due to the presence of both difluoromethoxy and fluorine groups on the benzene ring, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and material science .

Properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

2-(difluoromethoxy)-6-fluorobenzoyl chloride

InChI

InChI=1S/C8H4ClF3O2/c9-7(13)6-4(10)2-1-3-5(6)14-8(11)12/h1-3,8H

InChI Key

DUINTBJDHPEISI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)Cl)OC(F)F

Origin of Product

United States

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